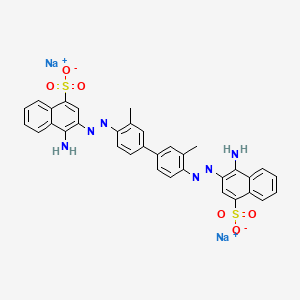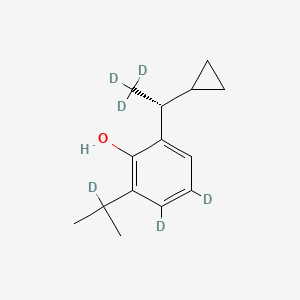
SCO-PEG3-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCO-PEG3-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SCO-PEG3-Maleimide involves the coupling of maleimide with polyethylene glycol units. The maleimide group is typically introduced through a reaction with a thiol group, forming a stable thioether bond. This reaction is often carried out in a neutral aqueous solution to achieve high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the purity and stability of the final product. The compound is usually stored at low temperatures to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
SCO-PEG3-Maleimide undergoes several types of chemical reactions, including:
Click Reactions: This compound is used in copper-free click chemistry, where it reacts with azides to form stable triazole linkages.
Degradation: The maleimide group degrades in aqueous media, which is a crucial aspect of its functionality in drug delivery.
Common Reagents and Conditions
Reagents: Common reagents include azides for click reactions and thiols for coupling reactions.
Conditions: Reactions are typically carried out in aqueous media at neutral pH to ensure stability and high yield.
Major Products
The major products formed from these reactions include stable triazole linkages in click reactions and thioether bonds in coupling reactions .
Aplicaciones Científicas De Investigación
SCO-PEG3-Maleimide has a wide range of applications in scientific research:
Mecanismo De Acción
SCO-PEG3-Maleimide exerts its effects through the formation of stable linkages with biomolecules. The maleimide group reacts with thiol groups in proteins, forming thioether bonds. This reaction is crucial for the stability and functionality of antibody-drug conjugates. The polyethylene glycol units enhance the solubility and stability of the compound, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG3-Maleimide: Similar in structure but contains an azido group instead of a maleimide group.
TCO-PEG3-Maleimide: Contains a trans-cyclooctene group, used in strain-promoted click chemistry.
Uniqueness
SCO-PEG3-Maleimide is unique due to its cleavable nature and the presence of three polyethylene glycol units, which enhance its solubility and stability. Its ability to undergo copper-free click reactions makes it highly valuable in drug delivery and bioconjugation studies .
Propiedades
Fórmula molecular |
C24H35N3O8 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H35N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h8-9,20H,1-4,6,10-19H2,(H,25,28)(H,26,31) |
Clave InChI |
OMJLWTJLSDMFKY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)

